(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one
Description
The compound (Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one is a heterocyclic molecule featuring a benzimidazole core substituted with a 4-(trifluoromethyl)benzyl group at the 1-position and a (Z)-configured propen-1-one chain containing a dimethylamino moiety at the 3-position. The benzimidazole scaffold is widely recognized for its pharmacological relevance, particularly in antifungal and kinase-inhibitory applications . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino moiety may improve solubility and binding interactions with biological targets .
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-[1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c1-25(2)12-11-18(27)19-24-16-5-3-4-6-17(16)26(19)13-14-7-9-15(10-8-14)20(21,22)23/h3-12H,13H2,1-2H3/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYFSFIWARXILP-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Formation of the Propenone Moiety: The final step involves the condensation of the benzimidazole derivative with a suitable aldehyde or ketone in the presence of a base to form the propenone moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the propenone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs primarily differ in substituents on the benzimidazole core and the propenone side chain. Key comparisons include:
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations :
- Trifluoromethyl vs.
- Propenone Chain Modifications: The (Z)-dimethylamino propen-1-one chain may offer superior hydrogen-bonding capacity compared to acetamide or triazole chains, influencing target selectivity .
Research Findings and Methodological Considerations
Biological Activity
(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one, also known by its CAS number 477871-41-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H18F3N3O, with a molecular weight of 373.37 g/mol. Its structure features a dimethylamino group and a trifluoromethylbenzyl moiety attached to a benzimidazole framework, which is known to influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy in this area.
Anticancer Potential
Research indicates that compounds containing the benzimidazole structure often exhibit anticancer properties. Studies have demonstrated that certain benzimidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . The presence of the dimethylamino group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its anticancer activity.
The proposed mechanism of action for similar compounds involves the inhibition of specific enzymes or pathways critical for cell proliferation or survival. For instance, some derivatives have been shown to inhibit topoisomerases or disrupt microtubule formation, leading to cell cycle arrest . Further research is needed to elucidate the exact mechanisms for this compound.
Case Studies
Several studies have investigated compounds related to this compound:
- Antimicrobial Evaluation : A study assessed a series of benzimidazole derivatives for their antimicrobial activity against various strains. The findings indicated that specific substitutions on the benzene ring significantly influenced their efficacy .
- Cytotoxic Effects : Another research project focused on the cytotoxic effects of benzimidazole derivatives against cancer cell lines. Results showed that certain compounds induced apoptosis through caspase activation .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
